

Introduction: A Strategic Modification of a Classic Antibacterial Scaffold

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Compound of Interest

Compound Name:	2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide
CAS No.:	104246-28-8
Cat. No.:	B020006

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Sulfonamides were among the first classes of synthetic antimicrobial agents to be widely used, and they continue to be relevant in medicinal chemistry.^[1] Their mechanism of action, the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria, is a cornerstone of antimicrobial therapy.^{[2][3]} The parent compound, Sulfadiazine (CAS: 68-35-9), is a potent antibacterial agent. The title compound, **2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide**, represents a strategic chemical modification of the Sulfadiazine core. The introduction of the 2-chloroacetamide group serves a dual purpose: it can act as a reactive handle for the synthesis of more complex molecules and potentially modulate the biological activity of the parent compound. This guide will delve into the technical details of this important intermediate.

Compound Profile

A summary of the key physicochemical properties of **2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide** is presented below.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₁ ClN ₄ O ₃ S	Calculated
Molecular Weight	326.76 g/mol	Calculated
Melting Point	220-222 °C	[4]
Appearance	White solid	[4]
Solubility	Soluble in DMF	[4]

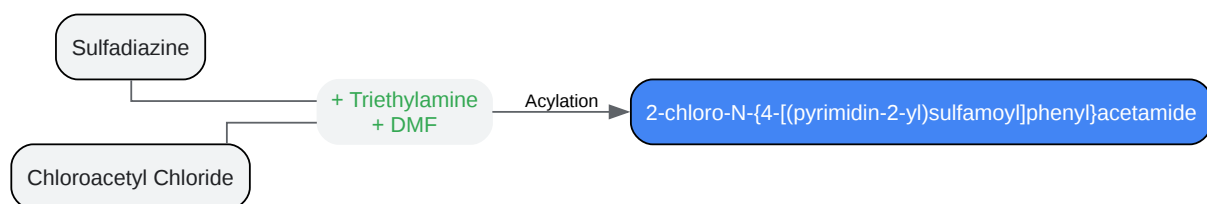
Synthesis and Characterization: A Robust and Verifiable Pathway

The synthesis of **2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide** is achieved through a straightforward and high-yielding acylation of Sulfadiazine.[4] The choice of reagents and reaction conditions is critical for ensuring a high-purity product.

Synthetic Workflow

The synthesis involves the reaction of Sulfadiazine with chloroacetyl chloride in the presence of a non-nucleophilic base, triethylamine, to neutralize the hydrochloric acid byproduct.

Dimethylformamide (DMF) is used as a polar aprotic solvent to facilitate the dissolution of the starting materials.



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Caption: Synthetic scheme for **2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide**.

Detailed Experimental Protocol

Materials:

- Sulfadiazine (0.01 mol)
- Triethylamine (1.6 mL)
- Dimethylformamide (DMF)
- Chloroacetyl chloride (0.01 mol)
- Ethanol (for recrystallization)

Procedure:

- Dissolve Sulfadiazine (0.01 mol) and triethylamine (1.6 mL) in a suitable volume of DMF in a reaction vessel equipped with a magnetic stirrer.
- Cool the mixture in an ice bath.
- Slowly add chloroacetyl chloride (0.01 mol) dropwise to the stirred solution. The slow addition is crucial to control the exothermic reaction.
- After the addition is complete, allow the reaction mixture to stir for a minimum of three hours at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the solvent (DMF) is removed under reduced pressure (in vacuo).
- The resulting crude product is then purified by recrystallization from ethanol to yield the final product.^[4]

Yield: 87%^[4]

Characterization

The identity and purity of the synthesized compound are confirmed using standard analytical techniques:

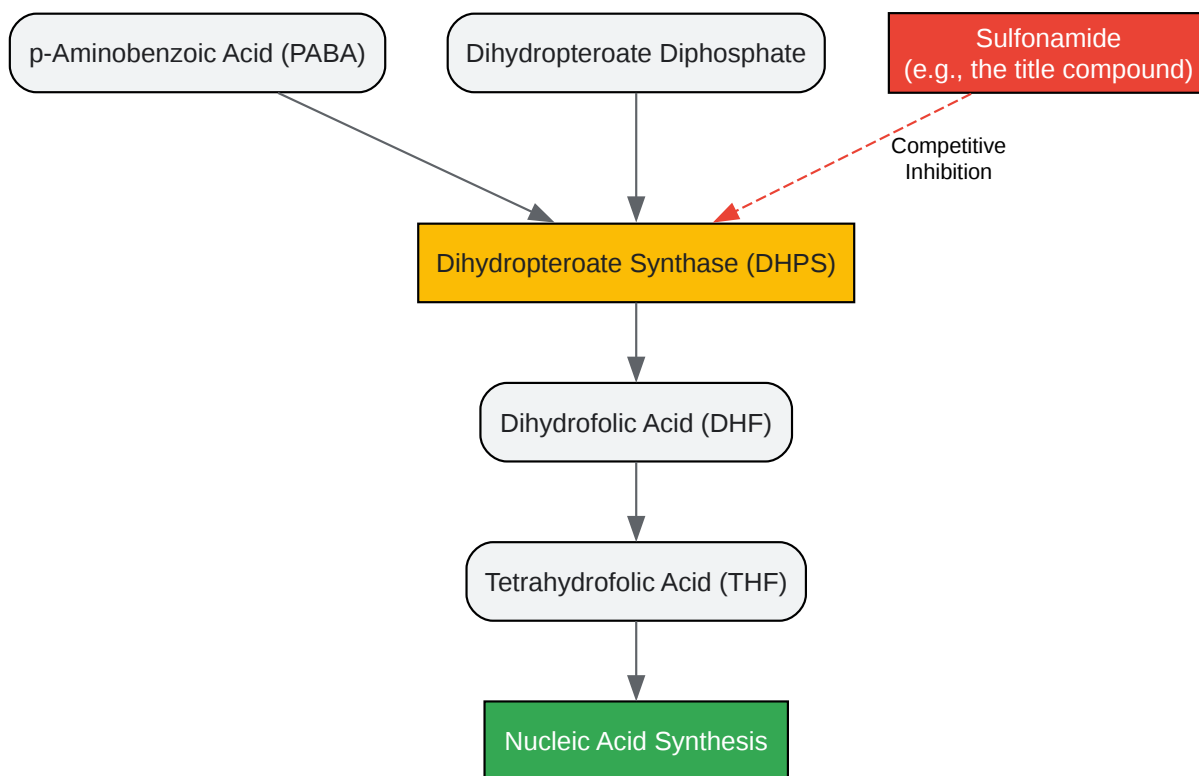
- Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups such as the amide C=O stretch, N-H stretch, and the C-Cl bond.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR): To confirm the molecular structure by analyzing the chemical shifts and integration of the protons.
- Elemental Analysis (C.H.N.S): To determine the elemental composition and compare it with the calculated values.[4]

Mechanism of Action: Inherited Antibacterial Properties

As a derivative of Sulfadiazine, **2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide** is expected to retain the antibacterial mechanism of action of sulfonamides. This mechanism is based on the structural similarity between sulfonamides and para-aminobenzoic acid (PABA).

[5]

Bacteria synthesize folic acid, an essential cofactor for DNA and RNA synthesis, from PABA.[6] Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which catalyzes an early step in this pathway.[2] By blocking the synthesis of folic acid, sulfonamides prevent bacterial growth and replication, exhibiting a bacteriostatic effect.[3]



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Sources

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